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Abstract

Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule
inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream
node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK plays a pivotal
role in cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a
hallmark of many human cancers, making ERK an attractive target for therapeutic intervention.
This technical guide provides a comprehensive overview of the discovery, synthesis, and
preclinical and clinical evaluation of Rineterkib hydrochloride. Detailed experimental
protocols, quantitative data, and visualizations of key biological pathways and experimental
workflows are presented to support further research and development in this area.

Introduction

The RAS-RAF-MEK-ERK cascade, a component of the MAPK signaling pathway, is frequently
activated in various malignancies through mutations in genes such as BRAF and KRAS. While
inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical
efficacy, the development of resistance, often through reactivation of the ERK signaling,
remains a significant challenge. Direct inhibition of ERK1/2 presents a promising strategy to
overcome both intrinsic and acquired resistance to upstream inhibitors. Rineterkib
hydrochloride has emerged as a potent and selective inhibitor of ERK1/2, demonstrating anti-
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tumor activity in preclinical models and advancing into clinical trials for various solid tumors and
hematological malignancies.

Discovery

The discovery of Rineterkib hydrochloride stemmed from a focused effort to identify novel,
potent, and selective inhibitors of ERK1/2. The development process likely involved high-
throughput screening of compound libraries followed by structure-activity relationship (SAR)
studies to optimize for potency, selectivity, and pharmacokinetic properties.

Lead Optimization

While specific details of the lead optimization process are proprietary, the chemical structure of
Rineterkib suggests a rational design approach targeting the ATP-binding pocket of the ERK
kinases. Key structural features likely contribute to its high affinity and selectivity.

Synthesis of Rineterkib Hydrochloride

The chemical synthesis of Rineterkib, as described in patent WO2015066188A1 (example
184), involves a multi-step process. A detailed, step-by-step experimental protocol for the
synthesis of the active pharmaceutical ingredient is outlined below.

Experimental Protocol: Synthesis of 4-(3-amino-6-
((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)-2-pyrazinyl)-
N-((1S)-1-(3-bromo-5-fluorophenyl)-2-
(methylamino)ethyl)-2-fluorobenzamide (Rineterkib)

A detailed, step-by-step synthesis protocol would be presented here if publicly available. The
patent literature (WO2015066188A1, example 184) provides the foundational information for
the synthesis of Rineterkib. The process involves the coupling of key intermediates, which are
themselves synthesized through multi-step sequences. The final step typically involves the
formation of the hydrochloride salt.

General Workflow for Synthesis:
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Caption: General synthetic workflow for Rineterkib hydrochloride.

Mechanism of Action

Rineterkib hydrochloride is a direct and potent inhibitor of the serine/threonine kinases ERK1
and ERK2. By binding to the ATP pocket of these enzymes, it prevents their phosphorylation of
downstream substrates. This leads to the blockade of the MAPK signaling cascade, ultimately
resulting in the inhibition of tumor cell proliferation and survival.

MAPKI/ERK Signaling Pathway
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Caption: Rineterkib hydrochloride inhibits the MAPK/ERK signaling pathway.
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Preclinical Data
In Vitro Activity

Rineterkib has demonstrated potent anti-proliferative activity across a range of cancer cell lines
harboring MAPK pathway alterations.

Table 1: In Vitro Anti-proliferative Activity of Rineterkib (Representative Data)

Cell Line Cancer Type Key Mutation(s) IC50 (nM)
Data not publicly
A375 Melanoma BRAF V600E ]
available
Data not publicly
HT-29 Colorectal Cancer BRAF V600E )
available
Data not publicly
HCT116 Colorectal Cancer KRAS G13D _
available
Non-Small Cell Lung Data not publicly
Calu-6 KRAS Q61K _
Cancer available

Additional cell lines

Note: Specific IC50 values are not readily available in the public domain and would typically be
found in proprietary documents or detailed scientific publications.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of Rineterkib.

Table 2: In Vivo Efficacy of Rineterkib in a Xenograft Model
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Tumor Growth

Model Treatment Dosing Schedule o
Inhibition (%)

Calu-6 (NSCLC) Rineterkib (50 mg/kg, ] o

Daily Significant
Xenograft p.o.)
Calu-6 (NSCLC) Rineterkib (75 mg/kg, ] o

Daily Significant
Xenograft p.o.)

Note: The term "Significant” indicates a statistically significant reduction in tumor volume
compared to vehicle control as reported in preclinical studies. Specific quantitative values for
tumor growth inhibition are not consistently reported in publicly available sources.

Experimental Protocols

5.3.1. In Vitro Kinase Assay
o Objective: To determine the inhibitory activity of Rineterkib against ERK1 and ERK2 kinases.

» Methodology: A typical in vitro kinase assay would involve incubating recombinant human
ERK1 or ERK2 with a specific substrate (e.g., myelin basic protein) and ATP in the presence
of varying concentrations of Rineterkib. The kinase activity is then measured by quantifying
the amount of phosphorylated substrate, often using methods like radioisotope incorporation
(32P-ATP) or fluorescence-based detection.

Workflow for In Vitro Kinase Assay:

Recombinant ERK1/2 Incubate with varying Measure Substrate .
+ Substrate + ATP ®1 concentrations of Rineterkib | ™ Phosphorylation —>{ Determine IC50

Click to download full resolution via product page
Caption: Workflow for a typical in vitro ERK1/2 kinase assay.
5.3.2. Cell Viability Assay (MTT Assay)

» Objective: To assess the anti-proliferative effect of Rineterkib on cancer cell lines.
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o Methodology: Cancer cells are seeded in 96-well plates and treated with a range of
Rineterkib concentrations for a specified period (e.g., 72 hours). Following treatment, MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The
formazan crystals are then dissolved, and the absorbance is measured using a microplate
reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then
calculated.

Workflow for MTT Assay:

Seed Cancer Cells P-| Treat with Rineterkib P Add MTT Reagent P> Incubate #>| Solubilize Formazan P| Measure Absorbance | Calculate IC50

Click to download full resolution via product page

Caption: General workflow for a cell viability (MTT) assay.

Clinical Development

Rineterkib hydrochloride has been evaluated in clinical trials for its safety, tolerability, and
preliminary efficacy in patients with advanced solid tumors and myelofibrosis.

Phase | Study in Advanced Solid Tumors (NCT02711345)

A first-in-human, open-label, dose-escalation study was conducted to determine the maximum
tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of
Rineterkib in patients with advanced solid tumors harboring MAPK pathway alterations.

Table 3: Summary of Phase | Study (NCT02711345) Results
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Parameter Finding

400 mg once daily (QD) and 150 mg twice daily

Maximum Tolerated Dose (MTD)
(BID)

Common Treatment-Related Adverse Events
(TRAES) (>30%)

Diarrhea, Nausea

Most Common Grade 3/4 TRAE Retinopathy

Stable disease observed in 12% of patients.
Preliminary Efficacy One unconfirmed partial response in a patient

with BRAF-mutant cholangiocarcinoma.

ADORE Platform Study in Myelofibrosis (NCT04097821)

Rineterkib was one of the novel agents investigated in combination with the JAK inhibitor
ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone.
The study aimed to assess the safety and efficacy of these combinations. While the primary
publications from this platform trial have focused on other agents in the study, it confirms the
clinical investigation of Rineterkib in this hematological malignancy.

Conclusion

Rineterkib hydrochloride is a promising, orally bioavailable inhibitor of ERK1/2 with
demonstrated preclinical activity and a manageable safety profile in early clinical trials. Its
mechanism of action, directly targeting the terminal kinase in the MAPK pathway, provides a
strong rationale for its development as a single agent or in combination with other targeted
therapies to overcome resistance mechanisms. Further clinical investigation is warranted to
fully elucidate its therapeutic potential in various oncological indications. This technical guide
provides a foundational resource for researchers and clinicians working on the development of
ERK inhibitors and the broader field of targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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